148274-82-2
Description
Compound 148274-82-2, also known as OVA G4 peptide acetate (free base), is an 8-amino acid variant of the ovalbumin (OVA) peptide SIINFEKL (residues 257–264 of OVA). Its sequence, SIIGFEKL, differs from the original SIINFEKL by a substitution at position 4 (asparagine → glycine) . This peptide is a class I MHC (H-2Kb)-restricted epitope used extensively in immunological studies to stimulate T-cell receptors (TCRs) in murine models .
Properties
CAS No. |
148274-82-2 |
|---|---|
Molecular Formula |
C₄₃H₇₁N₉O₁₂ |
Molecular Weight |
906.08 |
sequence |
One Letter Code: SIIGFEKL |
Origin of Product |
United States |
Comparison with Similar Compounds
Overview
SIINFEKL is the native OVA peptide recognized by H-2Kb MHC I molecules and serves as a gold standard for studying CD8+ T-cell responses.
Comparative Analysis
†Specific binding data unavailable in provided evidence; inferred from sequence variation .
Discussion: The glycine substitution in OVA G4 likely reduces hydrophilicity (average hydrophilicity: -0.23 vs. This makes OVA G4 a critical negative control in studies differentiating TCR specificity from background signaling .
Functional Analog: Hemopressin (Rat) Acetate
Overview
Hemopressin (rat) acetate (CAS 568588-77-2) is a 9-peptide inverse agonist of the CB2 cannabinoid receptor, derived from hemoglobin α1 .
Comparative Analysis
Discussion: While both peptides are used in biomedical research, OVA G4 is structurally and functionally distinct from Hemopressin. OVA G4’s specificity for MHC I highlights its niche in immunology, whereas Hemopressin’s cannabinoid receptor modulation applies to neuropharmacology .
Key Findings
- OVA G4 is routinely used to validate TCR-MHC interaction specificity, as its modified sequence reduces activation compared to SIINFEKL .
- Commercial availability with high purity (99.5%) ensures reproducibility in experimental models .
Limitations
- No quantitative binding affinity (e.g., IC₅₀) or crystallographic data for OVA G4-MHC I complexes are provided in the evidence, limiting mechanistic insights .
- Comparative pharmacokinetic data (e.g., half-life, stability) against SIINFEKL are absent.
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